![molecular formula C22H16N2O2 B14236346 Phenol, 3,3'-[2,2'-bipyridine]-5,5'-diylbis- CAS No. 479200-05-0](/img/structure/B14236346.png)
Phenol, 3,3'-[2,2'-bipyridine]-5,5'-diylbis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 3,3’-[2,2’-bipyridine]-5,5’-diylbis- is a complex organic compound that features a bipyridine moiety linked to phenol groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3,3’-[2,2’-bipyridine]-5,5’-diylbis- typically involves the coupling of bipyridine with phenol derivatives. One common method is the Friedel-Crafts hydroxylation, where bipyridine is reacted with phenol in the presence of a catalyst such as aluminum chloride (AlCl₃). Another method involves the hydrolysis of aryl halides, where haloaromatic compounds are treated with a strong base like sodium hydroxide (NaOH) to yield the desired phenol derivative .
Industrial Production Methods
On an industrial scale, the production of phenol derivatives often employs the cumene process. In this process, cumene (isopropylbenzene) is oxidized in the presence of air to form cumene hydroperoxide, which is then cleaved to produce phenol and acetone . This method is efficient and widely used in the large-scale production of phenol compounds.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 3,3’-[2,2’-bipyridine]-5,5’-diylbis- undergoes various chemical reactions, including:
Electrophilic Substitution: Phenols are highly reactive towards electrophilic aromatic substitution due to the activating effect of the hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄)
Electrophilic Substitution: Nitric acid (HNO₃), sulfuric acid (H₂SO₄), halogens (Cl₂, Br₂)
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Electrophilic Substitution: Nitro-phenols, sulfonated phenols, halogenated phenols
Wissenschaftliche Forschungsanwendungen
Phenol, 3,3’-[2,2’-bipyridine]-5,5’-diylbis- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Phenol, 3,3’-[2,2’-bipyridine]-5,5’-diylbis- involves its ability to form stable complexes with metal ions. The bipyridine moiety acts as a bidentate ligand, coordinating with metal centers to form chelates. These complexes exhibit unique electronic properties due to metal-to-ligand charge transfer (MLCT) transitions, which are crucial for their applications in catalysis and material science .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative used extensively in coordination chemistry.
1,10-Phenanthroline: Another bidentate ligand similar to bipyridine, used in the formation of metal complexes.
Tris(2,2’-bipyridine)ruthenium(II): A well-known complex with significant applications in electrochemiluminescence and photochemistry.
Uniqueness
Phenol, 3,3’-[2,2’-bipyridine]-5,5’-diylbis- is unique due to the presence of phenol groups, which enhance its reactivity and potential for forming hydrogen bonds. This makes it particularly useful in applications requiring strong metal-ligand interactions and specific electronic properties .
Eigenschaften
CAS-Nummer |
479200-05-0 |
|---|---|
Molekularformel |
C22H16N2O2 |
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
3-[6-[5-(3-hydroxyphenyl)pyridin-2-yl]pyridin-3-yl]phenol |
InChI |
InChI=1S/C22H16N2O2/c25-19-5-1-3-15(11-19)17-7-9-21(23-13-17)22-10-8-18(14-24-22)16-4-2-6-20(26)12-16/h1-14,25-26H |
InChI-Schlüssel |
PHDMHBRMQGDFJK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)O)C2=CN=C(C=C2)C3=NC=C(C=C3)C4=CC(=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-benzyl-8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine](/img/structure/B14236266.png)
![1H-Indole, 3-[1-(1H-indol-3-yl)-2-nitroethyl]-1-methyl-](/img/structure/B14236268.png)
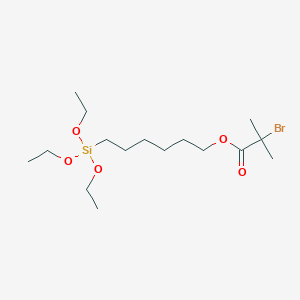
![Triethyl 2,2',2''-[benzene-1,3,5-triyltris(oxy)]triacetate](/img/structure/B14236276.png)

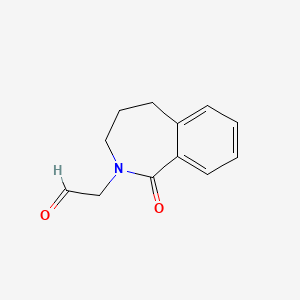
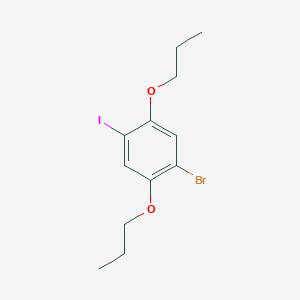

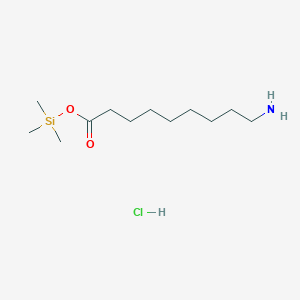
![[Oxybis(6-amino-3,1-phenylene)]bis[(4-methoxyphenyl)methanone]](/img/structure/B14236313.png)
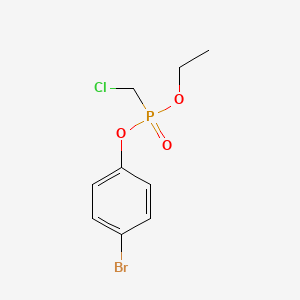
![N~2~-Acetyl-N~2~-[3-(diethylamino)propyl]-N-(2,4,6-trimethylphenyl)alaninamide](/img/structure/B14236335.png)
![4,4'-[(2,5-Dibutyl-1,4-phenylene)di(ethyne-2,1-diyl)]dibenzoic acid](/img/structure/B14236340.png)
![{2-[2-(2-Bromo-4-nonylphenoxy)ethoxy]ethoxy}acetic acid](/img/structure/B14236355.png)
